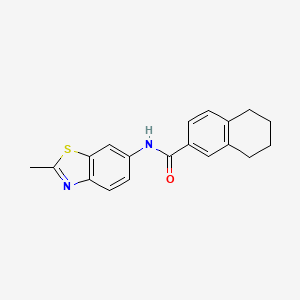

N-(2-methyl-1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

N-(2-methyl-1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole ring substituted with a methyl group at the 2-position, linked via a carboxamide bond to a tetrahydronaphthalene moiety. The benzothiazole core is a rigid, electron-deficient heterocycle known to enhance metabolic stability and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-20-17-9-8-16(11-18(17)23-12)21-19(22)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKOKLQKYVOUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Methyl-1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H18N2OS

- Molecular Weight : 302.40 g/mol

- CAS Number : [not provided in search results]

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that benzothiazole derivatives can inhibit the growth of pathogenic bacteria by disrupting their cell membranes .

Antitumor Activity

Benzothiazole derivatives have also been explored for their antitumor properties. A recent synthesis of benzothiazole-based compounds showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several benzothiazole derivatives, this compound was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Study 2: Antitumor Activity

Another significant study focused on the antitumor activity of this compound. In vitro tests showed that it inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The compound was found to induce apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for lactate dehydrogenase (LDH), which plays a critical role in cancer metabolism .

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death .

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating signaling cascades related to cell survival .

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 32 µg/mL | |

| Antitumor | MCF-7 (breast cancer) | 15 µM |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | MIC/IC50 Value | Activity Type |

|---|---|---|

| This compound | 32 µg/mL (MIC) | Antimicrobial |

| Benzothiazole derivative X | 25 µg/mL (MIC) | Antimicrobial |

| Benzothiazole derivative Y | 20 µM (IC50) | Antitumor |

Comparison with Similar Compounds

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

Structural Differences :

- Core Heterocycle : Replaces the benzothiazole ring with a quinuclidine (a bicyclic amine), altering electronic and steric properties.

- Substituent Position : The carboxamide is attached to position 1 of the tetrahydronaphthalene instead of position 2.

Functional Implications :

- Receptor Targeting : Quinuclidine’s basic nitrogen may enhance interactions with acetylcholine receptors (e.g., muscarinic or nicotinic receptors), whereas the benzothiazole in the target compound could favor kinase or protease inhibition.

- Toxicity Profile : The quinuclidine derivative exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . The absence of a basic amine in the target compound may reduce such risks.

- Physicochemical Properties : The quinuclidine derivative has a melting point of 157–159°C and higher polarity due to the amine, whereas the benzothiazole analog’s methyl group may increase lipophilicity, affecting bioavailability .

Trifluoromethylbenzothiazole Acetamides (EP 3 348 550A1)

Structural Differences :

- Benzothiazole Substituents : The target compound has a 2-methyl group, while EP 3 348 550A1 derivatives feature a 6-trifluoromethyl group.

- Linker and Aromatic Moieties : The EP compounds use phenylacetamide linkers with methoxy or trimethoxy substituents, unlike the tetrahydronaphthalene in the target molecule.

Functional Implications :

Tetrahydrocarbazole Derivatives (N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamides)

Structural Differences :

- Substituents : Chloro, fluoro, or methyl groups at the 6-position of the carbazole.

Functional Implications :

- Target Specificity : Carbazoles are associated with serotonin receptor modulation, while benzothiazoles often target kinases or proteases.

- Solubility : The carbazole’s planar structure may reduce solubility compared to the benzothiazole-tetralin hybrid .

Data Table: Structural and Inferred Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.